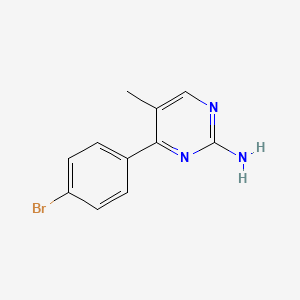

4-(4-Bromophenyl)-5-methylpyrimidin-2-amine

Description

4-(4-Bromophenyl)-5-methylpyrimidin-2-amine is a pyrimidine derivative featuring a bromophenyl group at position 4, a methyl group at position 5, and an amine at position 2. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The bromophenyl substituent enhances lipophilicity and may influence binding affinity in biological systems, while the methyl group contributes to steric effects and metabolic stability.

Properties

CAS No. |

913322-70-0 |

|---|---|

Molecular Formula |

C11H10BrN3 |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

4-(4-bromophenyl)-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C11H10BrN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

BURIASGCYPGUNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-methylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and acetone.

Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form 4-(4-bromophenyl)-3-buten-2-one.

Cyclization: The intermediate 4-(4-bromophenyl)-3-buten-2-one undergoes cyclization with guanidine in the presence of a catalyst such as ammonium acetate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-5-methylpyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Chemical Biology: The compound is utilized in the design of chemical probes for target identification and validation in drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Halogenated Phenyl Groups

- 4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine (CAS: 874814-30-9) Structural Difference: Chlorine replaces bromine on the phenyl ring. Impact: Chlorine’s lower atomic weight and electronegativity compared to bromine reduce lipophilicity (Cl: LogP ~2.06 vs. Safety: The chlorinated analog requires specific handling precautions under UN GHS guidelines, including respiratory protection and avoidance of dust formation .

- 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine Structural Difference: Fluorine (smaller, highly electronegative) and a furyl group replace bromine and methyl.

Positional Isomerism and Functional Groups

- 5-Amino-2-(4-bromophenyl)pyrimidine (Similarity Score: 0.87) Structural Difference: Amino group at position 5 instead of position 2; bromophenyl at position 2. Impact: Altered hydrogen bonding and electronic distribution. The amino group at position 5 may enhance solubility but reduce steric shielding compared to the methyl group in the target compound .

- 5-(4-Methoxyphenyl)pyrimidin-2-amine Structural Difference: Methoxy group replaces bromophenyl at position 5. This contrasts with bromophenyl’s electron-withdrawing effect .

Complex Substituted Derivatives

- 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine Structural Difference: Morpholinophenyl group at position 6. Impact: The morpholine ring introduces hydrogen-bonding capability (N–H and O atoms) and bulkiness, improving solubility in polar solvents. Spectral data (¹H NMR: δ 3.36–3.91 ppm for morpholine protons) confirm distinct electronic environments compared to the methyl group in the target compound .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structural Difference: Fluorophenyl and methoxyphenylaminomethyl substituents. Impact: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, while fluorophenyl enhances bioavailability. Dihedral angles (12.8°–86.1°) indicate significant planarity differences compared to bromophenyl analogs .

Physicochemical and Spectral Properties

Biological Activity

4-(4-Bromophenyl)-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a bromophenyl group, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, backed by relevant research findings and data.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H10BrN3 |

| Molecular Weight | 256.11 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | BrC1=CC(=NC(=N1)C)C=C(C)N |

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antibacterial Activity

Studies have shown that this compound has notable antibacterial properties against various strains of bacteria. For instance, it demonstrated effectiveness against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency. The compound's action may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound. The effective concentration for these activities was noted at approximately 20 µg/mL.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, with the compound showing superior activity against Gram-negative bacteria .

- Cancer Cell Line Testing : In a comparative study involving various compounds, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in MCF-7 cells, with morphological changes indicative of cell death .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers in serum and tissue samples, supporting its potential use in inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : It likely inhibits enzymes involved in bacterial cell wall synthesis.

- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit key oncogenic signaling pathways.

- Anti-inflammatory Mechanism : It appears to modulate cytokine production by inhibiting transcription factors involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.